

ATTO 465 Maleimide in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

An in-depth analysis of **ATTO 465 maleimide**'s performance characteristics in advanced imaging techniques, benchmarked against common alternatives. This guide provides researchers with the necessary data and protocols to make informed decisions for their superresolution microscopy experiments.

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. ATTO 465, a fluorescent label derived from acriflavine, is recognized for its strong absorption, high fluorescence quantum yield, and good photostability[1][2][3][4]. This guide provides a comprehensive comparison of **ATTO 465 maleimide** with other commonly used maleimide-based dyes in super-resolution techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Performance Comparison of Maleimide Dyes

The selection of a suitable fluorophore for super-resolution microscopy is a critical step that directly impacts the quality of the final image. Key performance indicators include photostability, brightness (a product of extinction coefficient and quantum yield), and for dSTORM, appropriate blinking characteristics. While direct comparative studies for **ATTO 465 maleimide** in super-resolution microscopy are limited, this guide compiles available data and provides a qualitative comparison with popular alternatives like Alexa Fluor 488 maleimide and CF488A maleimide.

Table 1: Photophysical Properties of Selected Maleimide Dyes



Property	ATTO 465 Maleimide	Alexa Fluor 488 C5 Maleimide	CF488A Maleimide
Excitation Max (nm)	453[1][4]	493[5]	~488
Emission Max (nm)	506[1][4]	516[5]	~515
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	75,000[1][4]	72,000[5]	Information not available
Fluorescence Quantum Yield	0.75[1][4]	Information not available	Information not available
Molecular Weight (g/mol)	518.49[1][4]	720.66[5]	Information not available

Note: The performance of fluorescent dyes can be highly dependent on the specific experimental conditions, including the imaging buffer, laser power, and the local environment of the dye.

A study on a derivative, ATTO 465-pentafluoroaniline (ATTO 465-p), demonstrated greater photostability compared to the parent ATTO 465 dye and the nuclear stain YoPro-1 under continuous laser irradiation[6]. While this modification was not on the maleimide variant, it suggests the potential for the ATTO 465 chromophore to be a robust scaffold for imaging applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful super-resolution imaging. Below are generalized protocols for protein labeling with maleimide dyes and considerations for STED and dSTORM imaging.

Protein Labeling with Maleimide Dyes

This protocol outlines the steps for conjugating a maleimide-functionalized fluorescent dye to a protein containing free cysteine residues.

Materials:



- · Protein of interest with accessible cysteine residues
- Maleimide-functionalized dye (e.g., ATTO 465 maleimide)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5[7]
 [8][9]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[7]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye[7]
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[7]

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary.
- (Optional) Reduction of Disulfide Bonds: To reduce disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, for example by dialysis[7][8].
- Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a stock solution[7].
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution[8]. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[7][8].
- Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS)[7]. The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL): The DOL, or the average number of dye
 molecules per protein, can be determined spectrophotometrically.



Super-Resolution Imaging

For STED microscopy, the choice of dye is critical for achieving optimal resolution enhancement. While specific STED performance data for **ATTO 465 maleimid**e is not readily available, dyes with high photostability and brightness are generally preferred. The STED depletion laser wavelength should overlap with the red edge of the dye's emission spectrum.

General STED Imaging Parameters:

- Excitation Laser: Matched to the absorption maximum of the dye (e.g., ~450 nm for ATTO 465).
- STED Laser: A high-power laser with a wavelength in the far-red region of the dye's emission spectrum (e.g., 592 nm or longer).
- Detector: A sensitive detector, often a photomultiplier tube (PMT) or a hybrid detector (HyD), with appropriate filters to collect the fluorescence signal while blocking scattered laser light.
- Image Acquisition: Images are typically acquired by raster scanning the co-aligned excitation and STED beams across the sample.

dSTORM relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The photophysical behavior of the dye in a specific imaging buffer is therefore of utmost importance.

dSTORM Imaging Buffer: A typical dSTORM imaging buffer contains a reducing agent to promote the "off" state and an oxygen scavenging system to reduce photobleaching. A common recipe includes:

- A base buffer (e.g., Tris or PBS)
- A reducing agent (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA))[10]
- An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)[10]

The optimal buffer composition can be dye-dependent. For dyes like ATTO 488, an MEA-containing buffer is often recommended[10].



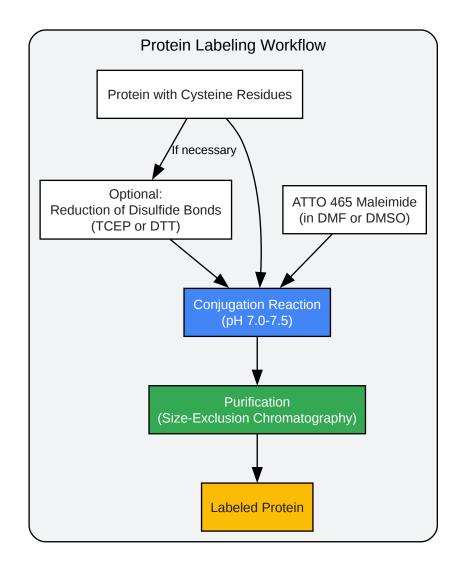
dSTORM Image Acquisition and Reconstruction:

- A sequence of thousands of images is acquired, with each frame capturing the fluorescence of a sparse subset of stochastically activated molecules.
- The precise location of each fluorescent molecule in each frame is determined by fitting its point spread function (PSF) to a 2D Gaussian function.
- The final super-resolution image is reconstructed by plotting the determined coordinates of all localized molecules.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

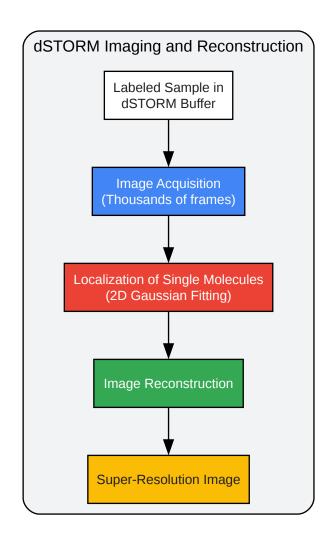




Click to download full resolution via product page

Caption: Workflow for labeling proteins with ATTO 465 maleimide.





Click to download full resolution via product page

Caption: The process of dSTORM from image acquisition to reconstruction.

Conclusion

ATTO 465 maleimide presents a promising option for super-resolution microscopy due to the favorable photophysical properties of the ATTO 465 chromophore, including high brightness and photostability. However, the lack of direct comparative studies with other green-emitting maleimide dyes in STED and dSTORM microscopy makes it challenging to definitively rank its performance. The provided protocols offer a starting point for researchers to incorporate ATTO 465 maleimide into their super-resolution workflows. Further empirical studies are necessary to fully elucidate its capabilities and optimal imaging conditions in comparison to other commercially available dyes.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. augusta.edu [augusta.edu]
- To cite this document: BenchChem. [ATTO 465 Maleimide in Super-Resolution Microscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556988#performance-of-atto-465-maleimide-in-super-resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com